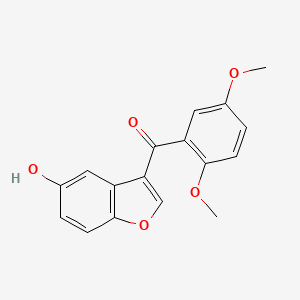

(2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

Description

Properties

IUPAC Name |

(2,5-dimethoxyphenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-4-6-15(21-2)13(8-11)17(19)14-9-22-16-5-3-10(18)7-12(14)16/h3-9,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXSSXYHBWCWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C2=COC3=C2C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347859 | |

| Record name | (2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169944-36-9 | |

| Record name | (2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone typically involves the formation of the benzofuran core followed by the introduction of the dimethoxyphenyl and hydroxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and catalytic processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the carbonyl group results in alcohols .

Scientific Research Applications

Overview

(2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is a complex organic compound notable for its diverse applications in chemistry, biology, and medicine. Its unique structural features, including a benzofuran core and specific functional groups, make it a valuable building block for synthesizing other compounds and exploring biological activity.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel compounds with potential applications in various fields.

Research has indicated that this compound exhibits significant biological activity due to its structural similarity to naturally occurring bioactive molecules. It is frequently used in studies related to:

- Enzyme Inhibition : Investigating its potential to inhibit specific enzymes linked to various diseases.

- Receptor Binding : Understanding how it interacts with biological receptors, which may lead to the development of new therapeutic agents.

Medical Applications

Benzofuran derivatives have been studied for their potential therapeutic effects:

- Antimicrobial Properties : Research indicates effectiveness against various pathogens.

- Anticancer Activity : Studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role as a precursor in developing new materials further underscores its industrial significance.

Case Studies

Recent studies have demonstrated the efficacy of this compound in various assays:

- Anticancer Assays : In vitro studies showed that this compound induces apoptosis in specific cancer cell lines, highlighting its potential as a chemotherapeutic agent.

- Enzyme Inhibition Studies : The compound was tested against several enzymes linked to metabolic disorders, showing promising inhibition rates that warrant further investigation.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The benzofuran core structure allows for effective interaction with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs from provide a foundation for comparative analysis. These compounds share a (2,5-dihydroxyphenyl)methanone core but differ in the substituents on the second aromatic ring. Key comparisons are outlined below:

Key Observations and Hypotheses for the Target Compound

Substituent Effects on Melting Points: Compounds with hydroxy groups (e.g., 11) exhibit higher melting points due to intermolecular hydrogen bonding . The target compound’s 5-hydroxybenzofuran moiety may similarly enhance melting points compared to non-hydroxylated analogs. Symmetry reduction (e.g., 10 vs. 9) lowers melting points.

Synthetic Yields: Yields for analogs range from 58% to 79%, influenced by steric and electronic factors during condensation .

Spectral Signatures :

- The 5-hydroxybenzofuran moiety would likely show distinct NMR signals (e.g., downfield-shifted hydroxy protons) and IR stretches (O–H at ~3300 cm⁻¹), analogous to 11 .

The benzofuran system may enhance π-stacking interactions in biological targets compared to phenyl groups.

Biological Activity

Overview

(2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone, a compound with the molecular formula CHO and CAS Number 169944-36-9, is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound features a unique structure that includes both methoxy and hydroxy functional groups, which are pivotal in modulating its pharmacological properties.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A review of benzo[b]furan derivatives highlighted their potential as anticancer agents, with studies showing that modifications in the structure can enhance antiproliferative activity against various cancer cell lines. For instance, compounds with methoxy groups at specific positions on the benzofuran ring demonstrated increased potency, suggesting that this compound may similarly benefit from structural optimization to enhance its anticancer efficacy .

Antimicrobial and Anti-inflammatory Effects

In addition to anticancer activity, benzofuran derivatives have been studied for their antimicrobial and anti-inflammatory effects. The presence of hydroxyl groups is often associated with increased biological activity due to their ability to form hydrogen bonds with biological targets. This property may enhance the compound's interaction with enzymes and receptors involved in inflammatory pathways .

The mechanism of action for this compound involves its binding to specific molecular targets. The hydroxyl and methoxy groups facilitate interactions with enzymes and receptors, modulating their activity. The benzofuran core structure allows for effective engagement with various biological pathways, leading to its observed biological effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is crucial for understanding its biological activity. The following table summarizes key structural features and their corresponding biological activities based on existing literature:

| Structural Feature | Biological Activity | Reference |

|---|---|---|

| Methoxy Groups | Enhanced anticancer activity | |

| Hydroxyl Groups | Increased antimicrobial properties | |

| Benzofuran Core | Modulation of multiple biological pathways |

In Vitro Studies

In vitro studies have demonstrated that benzofuran derivatives can inhibit cell proliferation across various cancer cell lines. For example, compounds structurally related to this compound showed IC values indicating potent antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

In Vivo Studies

In vivo studies using chick chorioallantoic membrane assays have indicated that similar compounds effectively block angiogenesis and tumor growth. These findings suggest the potential for this compound to be developed as a therapeutic agent in cancer treatment .

Q & A

Q. Key parameters :

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Alkylation | RT, 12–18h | 60–75% |

| Acylation | 0°C→RT, 24h | 50–65% |

Basic: How should researchers characterize this compound’s purity and structural integrity?

A multi-technique approach is essential:

- Spectroscopy :

- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., methoxy proton signals at δ 3.7–3.9 ppm; benzofuran carbonyl at δ ~180–190 ppm) .

- ESI-HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm mass error .

- Chromatography :

Q. Example NMR Data :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 5-Hydroxy (benzofuran) | ~9.8–10.2 | Broad singlet |

| 2,5-Dimethoxy | 3.75–3.92 | Singlet |

Advanced: What strategies mitigate low yields in the acylation step?

Low yields often arise from steric hindrance or competing side reactions. Solutions include:

- Pre-activation : Use pre-synthesized 2,5-dimethoxybenzoyl chloride instead of in-situ generation to reduce side products .

- Solvent optimization : Anhydrous dichloromethane or toluene improves electrophilic reactivity .

- Temperature control : Slow addition of the acylating agent at 0°C minimizes decomposition .

Experimental validation : In analogous systems, pre-activation increased yields by 15–20% .

Advanced: How can computational modeling predict this compound’s bioactivity?

- Molecular docking : Use software (e.g., AutoDock Vina) to screen against targets like cytochrome P450 or kinases. The dimethoxyphenyl group shows affinity for hydrophobic pockets .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed antioxidant/antimicrobial activity .

Case study : For structurally similar benzofuran methanones, docking scores (ΔG ≤ -8.5 kcal/mol) predicted antimicrobial activity validated via MIC assays .

Advanced: How to resolve contradictions in bioactivity data across studies?

Contradictions (e.g., variable IC₅₀ values) may stem from assay conditions or impurity profiles. Mitigation steps:

- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) .

- Metabolite profiling : LC-MS/MS to rule out degradation products interfering with bioactivity .

- Dose-response validation : Repeat assays with ≥3 biological replicates and statistical validation (p<0.05) .

Advanced: What functional group modifications enhance this compound’s pharmacological profile?

Q. SAR Insights :

| Modification | Bioactivity Impact | Mechanism Hypothesis |

|---|---|---|

| 5-Hydroxy retention | Antioxidant ↑ | Phenolic radical stabilization |

| 3-Position halogenation | Antimicrobial ↑ | Enhanced membrane penetration |

Basic: What are the compound’s stability considerations during storage?

- Light sensitivity : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxy group .

- Hygroscopicity : Use desiccants (e.g., silica gel) to avoid hydrolysis of methoxy groups .

Stability data : In DMSO stock solutions, >90% integrity after 6 months at -80°C .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

- Lipophilicity optimization : Target logP 2–5 via substituent tuning (e.g., replacing methoxy with trifluoromethyl) .

- P-glycoprotein evasion : Avoid bulky substituents at the 2-position, which increase efflux .

In silico tools : BBB permeability predictors (e.g., SwissADME) validate design choices pre-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.